tert-Buty-P4

Vue d'ensemble

Description

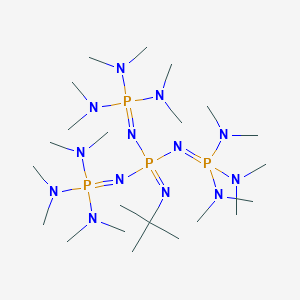

tert-Buty-P4, also known as tert-butyl polyaminophosphazene, is a neutral, peralkylated sterically hindered polyaminophosphazene. It is an extremely strong base but a very weak nucleophile. The chemical formula for this compound is (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃. This compound is part of a homologous series of polyaminophosphazenes developed by Reinhard Schwesinger, and it is often referred to as a Schwesinger superbase .

Méthodes De Préparation

The synthesis of tert-Buty-P4 involves a convergent approach starting from phosphorus pentachloride. The process can be divided into two main branches:

Branch A: This involves the formation of aminotris(dimethylamino)phosphonium chloride, which is further converted to the liquid iminotris(dimethylamino)phosphorane.

Branch B: This involves the reaction of phosphorus pentachloride with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.

The final step involves the reaction of the products from branches A and B to yield the hydrochloride of this compound, which can be converted into the tetrafluoroborate salt and then to the free base .

Analyse Des Réactions Chimiques

tert-Buty-P4 is known for its strong basicity and weak nucleophilicity. It undergoes various types of reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: It can participate in nucleophilic substitution reactions, although its steric hindrance often limits its reactivity in such processes.

Common reagents used in these reactions include phosphorus pentachloride, tert-butylammonium chloride, and various solvents like hexane and tetrahydrofuran. The major products formed from these reactions are typically derivatives of the original polyaminophosphazene structure .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

P4-t-Bu is recognized for its extraordinary basicity, with an extrapolated value of 42.1 in acetonitrile, significantly surpassing that of traditional strong bases like DBU (pKa 24.3) by 18 orders of magnitude . This compound is characterized by:

- High Solubility : Soluble in non-polar solvents such as hexane, toluene, and tetrahydrofuran.

- Thermal Stability : Stable up to 120 °C.

- Weak Nucleophilicity : Despite its strong basicity, it exhibits very weak nucleophilic behavior due to steric hindrance.

Applications in Organic Synthesis

The applications of P4-t-Bu can be categorized into several key areas:

1. Dehydrohalogenation Reactions

P4-t-Bu is utilized for the dehydrohalogenation of n-alkyl bromides, yielding alkenes with high efficiency. For instance, the reaction of 1-bromooctane with P4-t-Bu produces 1-octene with a yield of approximately 96%, outperforming traditional methods such as potassium tert-butoxide combined with 18-crown-6, which yields only 75% .

2. Catalysis

Due to its stability and basicity, P4-t-Bu serves as an effective catalyst in various organic reactions. It suppresses side reactions commonly associated with metal organyls, such as aldol condensations . This property is particularly valuable in complex synthetic pathways where unwanted reactions can lead to lower yields.

3. Biocatalytic Processes

The unique reactivity of the tert-butyl group allows for applications in biocatalytic processes. The steric bulk can influence enzyme-substrate interactions, making P4-t-Bu a candidate for enhancing biocatalytic efficiency in certain reactions .

Case Study 1: Synthesis of Alkenes

A study demonstrated the effectiveness of P4-t-Bu in synthesizing alkenes from alkyl halides under mild conditions. The researchers reported that using P4-t-Bu resulted in higher yields compared to conventional bases, showcasing its potential for industrial applications where efficiency and yield are critical .

Case Study 2: Biocatalysis Enhancement

Research highlighted the use of P4-t-Bu in enhancing biocatalytic reactions involving lipases. The addition of P4-t-Bu improved reaction rates significantly without compromising product selectivity, indicating its utility in pharmaceutical synthesis where precision is paramount .

Comparative Data Table

| Property/Characteristic | P4-t-Bu | Potassium tert-Butoxide |

|---|---|---|

| Basicity (pKa) | 42.1 | 18.0 |

| Yield (Dehydrohalogenation) | 96% | 75% |

| Thermal Stability | Up to 120 °C | Varies |

| Nucleophilicity | Very weak | Moderate |

Mécanisme D'action

The mechanism by which tert-Buty-P4 exerts its effects is primarily through its strong basicity. It can deprotonate a wide range of substrates, facilitating various chemical reactions. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the stabilization of reaction intermediates through its steric hindrance .

Comparaison Avec Des Composés Similaires

tert-Buty-P4 is unique among polyaminophosphazenes due to its combination of strong basicity and weak nucleophilicity. Similar compounds include:

- tert-Butylamine

- tert-Butyl chloride

- tert-Butyl hydroperoxide

- tert-Butyl isocyanide

Compared to these compounds, this compound stands out due to its higher basicity and steric hindrance, making it a valuable reagent in specific chemical reactions .

Activité Biologique

The compound tert-Buty-P4 , specifically known as 4-tert-butylphenol (4-TBP) , is a phenolic compound widely studied for its biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4-TBP has been shown to influence various biological pathways, particularly in the context of cellular stress and immune responses. Notably, it acts as a competitive inhibitor of tyrosinase , the enzyme responsible for melanin synthesis. This inhibition can lead to reduced melanin production, which may have implications for skin pigmentation disorders .

Cytotoxicity and Cell Viability

Research indicates that 4-TBP exhibits cytotoxic effects on certain cell lines. For instance, in a study involving melanocyte cultures, exposure to 250 μM of 4-TBP resulted in significant reductions in cell viability—59.1% for PIG1 cells and 37.5% for PIG3V cells—while primary fibroblasts showed resilience at this concentration . At higher concentrations (1 mM), fibroblast viability was notably affected (p = 0.001) but was less sensitive compared to melanocytes.

Induction of Stress Proteins

4-TBP exposure leads to the upregulation of heat shock proteins (HSP70), which are crucial for cellular protection during stress conditions. In treated melanocytes, HSP70 levels increased significantly—up to 6.1-fold in PIG1 cells and 5.2-fold in vitiligo-affected PIG3V cells . This response suggests that 4-TBP may play a role in enhancing cellular defense mechanisms against oxidative stress.

Immune Response Modulation

The compound also influences immune signaling pathways. Upon exposure to 4-TBP, there was an upregulation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors and TNF receptors, indicating a potential sensitization of melanocytes to immune-mediated cell death . This effect could be relevant in the context of autoimmune skin conditions.

Study on Melanocyte Response to 4-TBP

A notable study investigated the effects of 4-TBP on human melanocytes under stress conditions. The findings highlighted that:

- Cytotoxicity : Melanocyte cell lines exhibited reduced viability at low concentrations.

- HSP70 Expression : A significant increase in HSP70 expression was observed, suggesting enhanced stress response capabilities.

- Cytokine Release : Exposure led to increased secretion of pro-inflammatory cytokines from melanocytes, potentially influencing local immune responses .

Neuroprotective Effects

In another context, derivatives of tert-butyl compounds have been explored for their neuroprotective properties against amyloid-beta (Aβ) toxicity in astrocytes. One such derivative demonstrated moderate protective effects by reducing TNF-α levels and free radicals in cell cultures exposed to Aβ . This suggests that modifications of the tert-butyl structure could yield compounds with therapeutic potential for neurodegenerative diseases.

Table 1: Effects of 4-TBP on Cell Viability

| Cell Type | Concentration (μM) | Viability (%) | Statistical Significance |

|---|---|---|---|

| PIG1 | 250 | 59.1 | p = 0.11 |

| PIG3V | 250 | 37.5 | p = 0.11 |

| Fibroblast | 250 | Not affected | - |

| Fibroblast | 1000 | Significant reduction | p = 0.001 |

Table 2: HSP70 Expression Levels Induced by 4-TBP

| Cell Type | Concentration (μM) | HSP70 Increase (fold) |

|---|---|---|

| PIG1 | 500 | 6.1 |

| PIG3V | 500 | 5.2 |

Propriétés

IUPAC Name |

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRBCQCXZAYQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H63N13P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114057 | |

| Record name | P4-tert-Butyl superbase | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111324-04-0 | |

| Record name | N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111324-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Buty-P4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111324040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P4-tert-Butyl superbase | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111324-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTY-P4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114S812CQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.